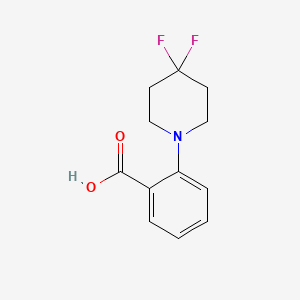

2-(4,4-Difluoropiperidin-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-12(14)5-7-15(8-6-12)10-4-2-1-3-9(10)11(16)17/h1-4H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQCAUAYGYQZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)benzoic acid, a compound featuring a difluorinated piperidine moiety, has garnered attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(4,4-Difluoropiperidin-1-yl)benzoic acid. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its effect on the T47D breast cancer cell line, the compound showed an IC50 value of 48 nM, indicating potent anti-proliferative activity .

Table 1: Cytotoxicity Data of 2-(4,4-Difluoropiperidin-1-yl)benzoic Acid

| Cell Line | IC50 (nM) |

|---|---|

| T47D | 48 |

| HCC1954 | Not specified but significant inhibition observed |

| MCF-7 | Not specified but significant inhibition observed |

The compound's mechanism involves the inhibition of the PI3K pathway, which is crucial for cell growth and survival. The selective targeting of the PI3KαH1047R mutation prevalent in many cancers enhances its therapeutic potential .

The primary mechanism attributed to 2-(4,4-Difluoropiperidin-1-yl)benzoic acid is its ability to inhibit key signaling pathways involved in cancer progression. Specifically, it has been shown to inhibit pAKT formation in cellular assays, which is indicative of reduced AKT pathway activation . This pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation and survival.

Metabolic Stability and Pharmacokinetics

The metabolic stability of this compound has been assessed through intrinsic clearance studies in human hepatocytes. The results indicated moderate metabolic stability with an intrinsic clearance rate of approximately 29 mL/min/kg . Additionally, pharmacokinetic evaluations in rodent models revealed moderate bioavailability ranging from 48% to 57% across species, although oral bioavailability in dogs was notably low at 7% .

Table 2: Pharmacokinetic Parameters for 2-(4,4-Difluoropiperidin-1-yl)benzoic Acid

| Species | Cl int (mL/min/kg) | Bioavailability (%) | IV t½ (h) |

|---|---|---|---|

| Mouse | 304 | 48 | 2 |

| Rat | 70 | 57 | 3.5 |

| Dog | 104 | 7 | 0.7 |

Case Studies

In a mouse xenograft model using HCC1954 cells, administration of the compound resulted in significant tumor growth inhibition compared to control groups. The study underscored the relevance of the PI3K pathway in tumorigenesis and highlighted the therapeutic promise of targeting this pathway with small molecules like 2-(4,4-Difluoropiperidin-1-yl)benzoic acid .

Moreover, additional research explored structural modifications around the benzoic acid moiety to enhance potency and reduce glucuronidation—a metabolic pathway that could limit bioavailability . These efforts included synthesizing various analogs and assessing their biological activity against target cell lines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting histamine receptors. Its structural characteristics allow it to act as a histamine-3 receptor antagonist, which can modulate neurotransmission and immune responses . This property makes it a candidate for the development of drugs aimed at treating conditions such as allergies and neurological disorders.

Case Study: Histamine Receptor Antagonism

Research has demonstrated that compounds similar to 2-(4,4-Difluoropiperidin-1-yl)benzoic acid exhibit significant antagonistic effects on histamine receptors. In vitro studies have shown that these compounds can effectively inhibit receptor activity, leading to decreased histamine-mediated physiological responses.

Biochemical Research

Enzyme Interaction Studies

The compound is utilized in studying biochemical pathways and enzyme interactions. Its ability to interact with specific molecular targets allows researchers to explore its effects on various biological processes. For instance, studies have indicated that it may influence the activity of enzymes involved in metabolic pathways .

Case Study: Enzyme Inhibition

In a study focused on the inhibition of KIF18A (a protein implicated in cancer), derivatives of 2-(4,4-Difluoropiperidin-1-yl)benzoic acid were evaluated for their efficacy. The results indicated that these compounds could significantly reduce cell proliferation in neoplastic diseases, showcasing their potential as therapeutic agents .

Industrial Applications

Agrochemicals and Specialty Chemicals

The compound is also applied in the synthesis of agrochemicals and other specialty chemicals. Its unique fluorinated structure enhances its properties for use in formulations that require specific chemical stability or biological activity .

Summary Table of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Medicinal Chemistry | Development of pharmaceuticals targeting histamine receptors | Histamine receptor antagonism |

| Biochemical Research | Study of enzyme interactions and metabolic pathways | KIF18A inhibition in cancer research |

| Industrial Applications | Synthesis of agrochemicals and specialty chemicals | Use in formulations requiring enhanced stability |

Comparison with Similar Compounds

Key Compounds and Structural Features

The following table summarizes structurally related benzoic acid derivatives and their substituent characteristics:

Impact of Substituents on Properties

Fluorination Effects: The 4,4-difluoro substitution on the piperidine ring in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like 4-(4,4-dimethylpiperidin-1-yl)benzoic acid. This enhances membrane permeability and resistance to oxidative metabolism .

Positional Isomerism :

- Ortho-substituted derivatives (e.g., target compound) exhibit distinct conformational constraints compared to para-substituted analogs. This affects molecular docking in biological targets, as seen in studies on sulfonated benzoic acid isomers, where ortho-substitution altered metabolite formation pathways .

Amino group incorporation (e.g., 3-amino-4-(piperidin-1-yl)benzoic acid) may enhance polar interactions with targets, as demonstrated in docking studies where amino-substituted ligands showed stronger binding to T1R3 protomers .

Pharmacological and Binding Properties

Comparative Binding Energies (ΔGbinding)

While direct data for 2-(4,4-difluoropiperidin-1-yl)benzoic acid is unavailable, insights can be drawn from related compounds:

- Fluorinated vs. Non-Fluorinated Analogs: The difluoro group in the target compound may mimic sulfonyl or carbonyl groups in binding interactions, as seen in 2F-QMPSB, where the difluoropiperidine moiety contributed to receptor affinity .

- Steric vs. Electronic Effects : Methyl and methoxy substituents in benzoyl derivatives reduce ΔGbinding compared to bulkier groups, suggesting that the compact difluoropiperidine group in the target compound could optimize steric compatibility in receptor pockets .

Preparation Methods

Step 1: Synthesis of Methyl 2-Bromobenzoate

- Reactants: 2-bromobenzoic acid (10 g, 50 mmol), methanol (80 mL), concentrated sulfuric acid (8 mL, 150 mmol).

- Procedure: The 2-bromobenzoic acid is refluxed with methanol and sulfuric acid to form methyl 2-bromobenzoate via esterification.

- Workup: The reaction mixture is concentrated under reduced pressure, quenched with cold water, and extracted with ethyl acetate. The organic layer is washed with water, saturated sodium bicarbonate solution, and dried over sodium sulfate.

- Outcome: The crude methyl 2-bromobenzoate is obtained for the next step.

Step 2: Synthesis of Methyl 2-(4,4-Difluoropiperidin-1-yl)benzoate

- Reactants: Methyl 2-bromobenzoate (250 mg, 1.162 mmol), 4,4-difluoropiperidine hydrochloride (202 mg, 1.282 mmol), palladium catalyst Pd2dba3 (106 mg, 0.117 mmol), Xantphos ligand (335 mg, 0.581 mmol), cesium carbonate (944 mg, 2.905 mmol), 1,4-dioxane (5 mL).

- Procedure: The reaction mixture is degassed with argon and stirred at 110°C for 16 hours to facilitate palladium-catalyzed C-N bond formation between the bromobenzoate and difluoropiperidine.

- Mechanism: This step employs Buchwald-Hartwig amination, a well-established method for aryl amination using Pd catalysis.

- Outcome: Methyl 2-(4,4-difluoropiperidin-1-yl)benzoate is produced as the intermediate.

Step 3: Hydrolysis to 2-(4,4-Difluoropiperidin-1-yl)benzoic Acid

- Reactants: Methyl 2-(4,4-difluoropiperidin-1-yl)benzoate (770 mg, 3.019 mmol), sodium hydroxide (480 mg, 12.078 mmol), ethanol (8 mL).

- Procedure: The ester is hydrolyzed under basic conditions at room temperature for 16 hours.

- Workup: The reaction mixture is diluted with water, washed with ethyl acetate to remove impurities, acidified with 2N HCl to precipitate the acid, and extracted with ethyl acetate. The organic layer is washed with brine and dried over sodium sulfate.

- Yield: The product is obtained as an off-white solid with an 80% yield.

Data Table Summarizing the Key Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | 2-bromobenzoic acid, methanol, H2SO4, reflux | Methyl 2-bromobenzoate | Not specified | Standard Fischer esterification |

| 2 | Pd-catalyzed Buchwald-Hartwig amination | Pd2dba3, Xantphos, Cs2CO3, 4,4-difluoropiperidine hydrochloride, 110°C, 16 h | Methyl 2-(4,4-difluoropiperidin-1-yl)benzoate | Not specified | Argon degassing critical |

| 3 | Base hydrolysis | NaOH, ethanol, room temperature, 16 h | 2-(4,4-Difluoropiperidin-1-yl)benzoic acid | 80 | Acidification to isolate acid |

Additional Notes and Research Findings

- The palladium-catalyzed amination step is crucial and requires careful control of inert atmosphere (argon degassing) and temperature to achieve high conversion.

- The hydrolysis step proceeds smoothly under mild conditions, favoring the isolation of the acid without decomposition.

- Purification is typically achieved by extraction and drying; further purification by preparative thin-layer chromatography (TLC) may be employed if needed.

- The synthetic route is robust and scalable, making it suitable for producing sufficient quantities for pharmaceutical research and development.

- The compound 2-(4,4-difluoropiperidin-1-yl)benzoic acid is often used as an intermediate for further derivatization, such as amide coupling reactions to generate biologically active molecules.

Q & A

Q. What are the recommended analytical techniques for confirming the structure of 2-(4,4-Difluoropiperidin-1-yl)benzoic acid?

Structural confirmation requires a combination of high-resolution mass spectrometry (HR-MS) to determine molecular mass and fragmentation patterns, nuclear magnetic resonance (NMR) spectroscopy for elucidating proton and carbon environments, and cheminformatics for spectral interpretation. For fluorinated analogs, ¹⁹F-NMR can resolve substituent-specific chemical shifts. These methods are critical for distinguishing regioisomers or verifying the difluoropiperidine moiety .

Q. How can researchers safely handle 2-(4,4-Difluoropiperidin-1-yl)benzoic acid in laboratory settings?

Standard safety protocols include wearing protective gloves, eyewear, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste services. Refer to SDS guidelines for fluorinated piperidine derivatives, which emphasize restricted use under qualified supervision .

Q. What synthetic routes are commonly employed to introduce the 4,4-difluoropiperidine moiety into benzoic acid derivatives?

A typical approach involves nucleophilic substitution or coupling reactions. For example, activating the benzoic acid (e.g., as an acyl chloride) and reacting it with 4,4-difluoropiperidine under basic conditions. Reaction optimization may require temperature control (e.g., 0–5°C to mitigate exothermic side reactions) and catalysts like HOBt/DCC for amide bond formation .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallography data be resolved during structural elucidation of fluorinated piperidine derivatives?

Discrepancies often arise from dynamic conformational changes (e.g., chair-flipping in piperidine rings) observed in solution (NMR) versus static solid-state structures (X-ray). Advanced strategies include variable-temperature NMR to probe ring dynamics and computational modeling (DFT) to reconcile steric/electronic effects. Cross-validation with HR-MS and IR spectroscopy further resolves ambiguities .

Q. What strategies optimize HPLC method development for quantifying 2-(4,4-Difluoropiperidin-1-yl)benzoic acid in complex matrices?

Method optimization involves selecting a C18 column with a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6). Adjusting the organic phase ratio (65:35 methanol:buffer) improves peak symmetry. System suitability parameters (e.g., tailing factor <2, theoretical plates >2000) ensure reproducibility. Degassing and pH stability are critical for fluorinated analytes .

Q. How does the presence of difluoropiperidine affect the metabolic stability of benzoic acid derivatives in preclinical models?

The difluoropiperidine group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Fluorine’s electronegativity and steric effects shield the piperidine ring from enzymatic degradation. In vivo studies on related compounds (e.g., synthetic cannabinoid precursors) show prolonged half-lives due to reduced phase I metabolism, though phase II conjugation (e.g., glucuronidation) may still occur at the benzoic acid group .

Methodological Notes

- Data Contradiction Analysis : Conflicting solubility data (e.g., aqueous vs. organic solvents) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .

- Experimental Design : For bioactivity studies, include control compounds lacking the difluoropiperidine group to isolate its pharmacological contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.